Bayer Desmodur N75

Catalog No.
S1826003
CAS No.
11132-83-5
M.F
C8H7N3O
M. Wt
0
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Bayer Desmodur N75

CAS Number

11132-83-5

Product Name

Bayer Desmodur N75

Molecular Formula

C8H7N3O

Molecular Weight

0

Synonyms

Bayer Desmodur N75

Bayer Desmodur N75, also known as Desmodur N 75 BA/X, is an aliphatic polyisocyanate resin primarily composed of hexamethylene diisocyanate. It is characterized by its clear, slightly yellow liquid form and has a high isocyanate content of approximately 16.5% by weight. This compound is commonly used in industrial applications such as coatings, adhesives, sealants, and elastomers due to its excellent bonding capabilities and resistance to chemicals and abrasion .

The compound is typically dissolved in a mixture of n-butyl acetate and xylene, allowing for flexibility in application methods. Its viscosity at 25°C is around 150 mPa·s, making it suitable for various formulations where fluidity and ease of application are critical .

, particularly with hydroxyl-containing compounds. The primary reaction involves the interaction between the isocyanate groups of Desmodur N75 and hydroxyl groups from polyols, resulting in the formation of urethane linkages. The general reaction can be represented as follows:

R N C O+R OHR NH C O O R \text{R N C O}+\text{R OH}\rightarrow \text{R NH C O O R }

This reaction leads to the formation of a crosslinked polymer network, which enhances the mechanical properties and durability of the resulting material. Additionally, Desmodur N75 can react with moisture to produce carbon dioxide gas and amine derivatives, which can affect its application if not managed properly .

The biological activity of Bayer Desmodur N75 primarily relates to its potential health hazards associated with exposure to isocyanates. Inhalation or skin contact can lead to irritation or sensitization reactions. The compound is classified as a respiratory sensitizer and may cause serious respiratory issues upon exposure. Furthermore, it has been identified as a potential carcinogen due to its reactive nature with biological tissues .

Safety data sheets recommend appropriate protective measures when handling this compound to mitigate risks associated with acute toxicity, skin irritation, and respiratory complications .

Bayer Desmodur N75 can be synthesized through several methods that typically involve the polymerization of hexamethylene diisocyanate. The synthesis process generally includes:

  • Polymerization: Hexamethylene diisocyanate is polymerized under controlled conditions to achieve the desired molecular weight and functionality.
  • Solvent Addition: The resulting polymer is then dissolved in a solvent mixture (n-butyl acetate and xylene) to create a stable liquid formulation.
  • Quality Control: The final product undergoes rigorous testing for viscosity, NCO content, and other properties to ensure it meets industrial standards .

Bayer Desmodur N75 finds extensive use across various industries due to its versatile properties:

  • Coatings: Used in the formulation of high-performance coatings that require durability and chemical resistance.
  • Adhesives: Serves as a key ingredient in adhesives that demand strong bonding capabilities.
  • Sealants: Employed in sealants for construction and automotive applications where flexibility and weather resistance are essential.
  • Elastomers: Utilized in producing elastomeric materials that require resilience against mechanical stress .

Interaction studies involving Bayer Desmodur N75 focus on its reactivity with various compounds:

  • Polyols: The most significant interactions occur with polyols during urethane formation.
  • Moisture: Exposure to moisture can lead to hydrolysis reactions that release carbon dioxide gas.
  • Catalysts: The addition of catalysts such as dibutyltin dilaurate can enhance the curing process but also reduce pot life .

These interactions are crucial for optimizing formulations in practical applications.

Bayer Desmodur N75 shares similarities with other polyisocyanates but has unique properties that distinguish it from them. Below are some comparable compounds:

Compound NameIsocyanate Content (%)Solvent TypeUnique Features
Bayer Desmodur N7516.5n-Butyl Acetate/XyleneExcellent abrasion resistance; aliphatic structure
Desmodur N320023Solvent-freeHigher isocyanate content; used for high-performance applications
Desmodur N339019.6n-Butyl AcetateKnown for moisture resistance
Desmodur L7511.9n-Butyl AcetateLower viscosity; suitable for thinner applications

Bayer Desmodur N75's unique aliphatic structure provides superior UV stability compared to aromatic polyisocyanates, making it particularly valuable in outdoor applications where exposure to sunlight can degrade performance over time .

Structural Identity

Desmodur N75 is classified as an aliphatic polyisocyanate derived from HDI biuret. Its molecular structure consists of three HDI units linked via biuret groups (imidodicarbonic diamide), yielding a trifunctional crosslinker with the formula C$${23}$$H$${38}$$N$$6$$O$$5$$. The biuret structure reduces volatility and enhances compatibility with hydroxyl-functional resins compared to monomeric HDI.

Nomenclature and CAS Registry

  • IUPAC Name: N,N′,2-Tris(6-isocyanatohexyl)imidodicarbonic diamide
  • CAS Registry Number: 4035-89-6
  • Synonyms: HDI biuret, Tris(6-isocyanatohexyl)biuret

Comparative Analysis of HDI Derivatives

PropertyHDI MonomerHDI Biuret (Desmodur N75)HDI Isocyanurate
Functionality233
Viscosity (23°C)3 mPa·s160–250 mPa·s3,000–6,000 mPa·s
NCO Content~50%~16.5%~21.8%
Key ApplicationAdhesivesAutomotive coatingsHigh-solids coatings
Source

Industrial Production and Market Positioning

Synthesis Process

Desmodur N75 is synthesized via a continuous reaction of excess HDI with aliphatic diamines (e.g., hexamethylenediamine) at temperatures exceeding 170°C, followed by acid quenching to terminate the reaction. Critical steps include:

  • Biuret Formation: HDI reacts with water or amines to generate urea intermediates, which subsequently form biuret linkages.
  • Solvent Blending: The product is diluted to ~75% solids in solvents like 1-methoxypropyl acetate-2 (MPA) or n-butyl acetate (BA) to optimize handling and compatibility.

Key Manufacturers and Product Variants

ManufacturerProduct NameSolvent SystemNCO Content (%)Viscosity (mPa·s)
CovestroDesmodur N 75 MPA/XMPA/Xylene (1:1)16.5 ± 0.3250 ± 75
CovestroDesmodur N 75 BAn-Butyl Acetate16.5 ± 0.3160 ± 50
VencorexTolonate HDB-LVAcetate Blends16.8200
Source

Market Segmentation and Trends

Desmodur N75 is positioned within the aliphatic isocyanate segment, which accounts for 15–20% of the global isocyanate market. Key drivers include:

  • Automotive Sector: Demand for UV-stable clear coats in electric vehicles.
  • Sustainability Initiatives: Covestro’s development of bio-based alternatives (e.g., Desmodur® eco N 7300) to complement traditional HDI products.
  • Regional Growth: Asia-Pacific dominates consumption (45% share), driven by industrialization in China and India.

Aliphatic Polyisocyanate Based on Hexamethylene Diisocyanate

Desmodur N75 is fundamentally classified as an aliphatic polyisocyanate resin derived from hexamethylene diisocyanate as the primary building block [2] [5]. The compound exhibits a characteristic isocyanate content of approximately 21.8% by weight in its neat form, with specific formulations containing 16.5 ± 0.3% isocyanate content when supplied in solvent systems [1] [2]. The hexamethylene diisocyanate monomer, which forms the backbone of this polyisocyanate structure, possesses a linear saturated chemical architecture that lacks aromatic ring systems directly connected to the isocyanate functional groups [11].

The molecular architecture of hexamethylene diisocyanate provides Desmodur N75 with exceptional resistance to yellowing compared to aromatic polyisocyanate systems [11]. This aliphatic structure contributes significantly to the compound's outstanding weather resistance and ultraviolet stability characteristics [32]. The absence of aromatic rings in the molecular framework ensures that the compound maintains its optical properties over extended periods of environmental exposure [35].

PropertyValueUnitMethod
Isocyanate Content16.5 ± 0.3%ISO 11909
Non-volatile Content75 ± 1%ISO 3251
Viscosity at 23°C160 ± 50mPa·sISO 3219/A.3
Equivalent Weight255--
Density at 20°C1.07g/mlEN ISO 2811

Molecular Structure of Hexamethylene Diisocyanate Biuret

The molecular structure of Desmodur N75 is based on the biuret modification of hexamethylene diisocyanate, which results in a complex three-dimensional network structure [3] [4]. The biuret structure is characterized by the presence of the distinctive biuret linkage with the chemical formula containing the characteristic -NH-CO-NH- functional group arrangement [14]. The complete molecular formula for the hexamethylene diisocyanate biuret component is C23H38N6O5, with a molecular weight of 478.58 atomic mass units [36].

The biuret formation process involves the trimerization of hexamethylene diisocyanate molecules through specific reaction pathways that create multiple isocyanate functional sites [13]. This trimerization results in a compound containing three 6-isocyanatohexyl groups positioned at the 1-, 3-, and 5-positions of the biuret core structure [9]. The resulting molecular architecture provides enhanced cross-linking density compared to simple diisocyanate systems [34].

The biuret structure exhibits a planar configuration in its central region, with the annelated rings adopting specific conformational arrangements [14]. Research findings indicate that the biuret linkage demonstrates significant thermal stability, with a melting point of approximately -19°C and a density of 1.114 g/cm³ [10]. The molecular structure also incorporates multiple reactive isocyanate sites that enable extensive cross-linking reactions with hydroxyl-functional co-reactants [31].

Solvent Composition (n-butyl acetate/xylene mixture)

Desmodur N75 is supplied in carefully formulated solvent systems that typically consist of n-butyl acetate and xylene in specific ratios [2] [5]. The standard formulation contains these solvents in a 1:1 ratio, providing optimal dissolution characteristics and application properties [2]. The n-butyl acetate component serves as a primary solvent that demonstrates excellent compatibility with polyisocyanate chemistry while maintaining appropriate evaporation rates for coating applications [18].

The xylene component provides enhanced solvency power and contributes to the overall performance characteristics of the solvent system [16]. This aromatic hydrocarbon solvent exhibits moderate evaporation rates and strong dissolving capabilities for various resin systems [21]. The combination of n-butyl acetate and xylene creates a balanced solvent mixture that ensures proper flow characteristics, adequate pot life, and controlled evaporation profiles during application [20].

Solvent ComponentFunctionEvaporation RateCompatibility
n-butyl acetatePrimary solvent100 (reference)Excellent with polyisocyanates
XyleneCo-solvent63 (relative to n-butyl acetate)Strong solvency power
Mixture PropertiesBalanced evaporationControlled releaseOptimized application

The solvent system demonstrates a flash point of approximately 23°C when formulated with the n-butyl acetate/xylene mixture [2]. The specific gravity of the complete system measures approximately 1.06 g/cm³ at 25°C, with a weight per gallon of 8.85 pounds [2] [5]. These physical properties ensure appropriate handling characteristics and application performance in industrial coating systems [17].

Structural Elucidation through Spectroscopic Analysis

Spectroscopic analysis of Desmodur N75 reveals distinctive structural features that confirm its polyisocyanate biuret architecture [22] [24]. Infrared spectroscopy demonstrates the characteristic isocyanate asymmetric stretching vibration at approximately 2277 cm⁻¹, which represents the -N=C=O functional group signature [22]. This peak exhibits exceptional intensity and breadth due to the large dipole moment associated with the isocyanate linkage [22].

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure of the biuret system [26] [31]. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the biuret structure, with specific chemical shifts observed for protons attached to the nitrogen-containing heterocyclic framework [31]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of multiple carbon environments consistent with the complex biuret architecture [31].

Mass spectrometry analysis employing electrospray ionization techniques enables precise molecular weight determination and structural confirmation [24] [28]. The mass spectrometric data demonstrate molecular ion peaks consistent with the expected biuret structure, with fragmentation patterns that support the proposed molecular architecture [25]. Liquid chromatography coupled with mass spectrometry provides enhanced separation and identification capabilities for complex polyisocyanate mixtures [25].

Analytical TechniqueKey ObservationsStructural Information
FTIR Spectroscopy2277 cm⁻¹ (NCO stretch)Isocyanate functional groups
¹H NMRBiuret proton signalsNitrogen heterocycle structure
¹³C NMRMultiple carbon environmentsComplex molecular framework
MS AnalysisMolecular ion confirmationPrecise molecular weight

Advanced spectroscopic techniques including near-infrared spectroscopy enable rapid quantitative analysis of isocyanate content [23]. This analytical approach provides accurate determination of functional group concentrations within one minute, demonstrating significant advantages over traditional wet chemical methods [23]. The spectroscopic fingerprint of Desmodur N75 exhibits unique characteristics that distinguish it from other polyisocyanate systems [27].

Comparative Analysis with Related Polyisocyanate Compounds

Comparative analysis of Desmodur N75 with other polyisocyanate systems reveals distinct performance advantages and structural differences [30] [34]. When compared to hexamethylene diisocyanate trimer systems, the biuret modification demonstrates different viscosity characteristics and cross-linking density properties [34]. The biuret structure typically exhibits higher isocyanate content and lower equivalent weight compared to corresponding trimer systems [34].

Hexamethylene diisocyanate trimer systems demonstrate superior color properties and lower free monomer content compared to biuret modifications [34]. However, biuret systems offer enhanced reactivity characteristics and different mechanical property profiles in cured coating systems [34]. The low-viscosity biuret variants show higher isocyanate functionality while maintaining processability advantages [34].

PropertyHDI BiuretHDI TrimerIPDI Trimer
Isocyanate Content (%)21-2322-2412-14
ViscosityVariableLowHigh
Color PropertiesGoodExcellentFair
Free Monomer ContentModerateLowModerate
Cross-link DensityHighModerateHigh

Isophorone diisocyanate trimer systems demonstrate higher viscosity, color values, and free monomer content compared to hexamethylene diisocyanate-based systems [34]. The isophorone systems provide enhanced chemical resistance and superior mechanical properties but exhibit reduced cross-linking efficiency per unit molecular weight [34]. Coating performance evaluations indicate that hexamethylene diisocyanate biuret systems offer optimal balance between processing characteristics and final coating properties [34].

The isocyanate content of Bayer Desmodur N75 is precisely controlled at 16.5 ± 0.3% by weight, representing one of the most critical parameters for polyurethane formulation [1] [2] [3]. This NCO content is determined using the standardized method M105-ISO 11909, ensuring consistent analytical reproducibility across different production batches [2] [3].

The significance of this specific NCO content lies in its stoichiometric relationship with hydroxyl-functional co-reactants. The 16.5% NCO content corresponds to the biuret polyisocyanate structure derived from hexamethylene diisocyanate, where the biuret linkage (NCO-NH-CO-NH-NCO) provides multiple reactive sites while maintaining the aliphatic character essential for weather resistance [5] [6]. This content level represents an optimal balance between reactivity and stability, allowing for controlled crosslinking reactions without excessive viscosity buildup during storage [1] [7].

The NCO content directly influences the equivalent weight calculation, following the fundamental relationship: Equivalent Weight = (42 × 100) / NCO%, where 42 represents the molecular weight of the NCO functional group [8] [9]. For Desmodur N75, this yields an equivalent weight of approximately 255 g/eq, which is consistently reported across multiple technical specifications [1] [2] [3] [10].

Viscosity Characteristics and Flow Properties

The viscosity characteristics of Bayer Desmodur N75 vary significantly depending on the solvent system employed, reflecting the influence of intermolecular interactions and solvent compatibility on flow behavior [1] [2] [7]. The viscosity measurements are conducted according to ISO 3219/A.3 methodology, ensuring standardized testing conditions at specified temperatures.

For the BA/X formulation (butyl acetate/xylene solvent system), the viscosity at 23°C is maintained at 160 mPa·s, while at 25°C it decreases slightly to approximately 150 mPa·s [1] [4]. This temperature-dependent viscosity reduction follows typical Arrhenius behavior for polymer solutions, where increased thermal energy reduces intermolecular forces and enhances molecular mobility [1].

The MPA/X formulation (methoxypropylacetate/xylene system) exhibits higher viscosity values of 250 ± 75 mPa·s at 23°C and approximately 225 mPa·s at 25°C [2] [7]. This increased viscosity is attributed to the stronger solvating power of methoxypropylacetate, which promotes more extensive solvation of the biuret polyisocyanate chains, resulting in increased hydrodynamic volume and consequently higher viscosity [7] [11].

The viscosity range of 150-250 mPa·s represents optimal flow properties for spray application techniques, providing sufficient atomization while maintaining adequate film-forming characteristics [1] [2]. These viscosity values ensure proper mixing with polyol co-reactants and facilitate uniform film formation during application processes [7].

Color Properties and Quality Parameters

The color characteristics of Bayer Desmodur N75 are quantified using the Hazen color scale according to the EN 1557 standard, with specifications requiring a maximum value of 60 Hazen units [1] [2] [3]. This color specification is critical for applications requiring clear or lightly pigmented coatings, as excessive color can interfere with the final appearance of the cured polyurethane system.

The slight yellow coloration observed in Desmodur N75 is inherent to the biuret polyisocyanate structure and represents oxidative degradation products formed during the manufacturing process [1] [2]. The controlled color level indicates minimal thermal degradation and maintains the compound's suitability for light-stable coating applications [2] [3].

The color stability of Desmodur N75 is enhanced by its aliphatic structure, which lacks aromatic chromophores that would otherwise contribute to yellowing under ultraviolet radiation exposure [5] [6]. This characteristic makes it particularly suitable for exterior coating applications where color retention is paramount [2] [12].

Quality control parameters also include monitoring monomeric HDI content, which is maintained below 0.5% (maximum 0.38% in some specifications) to minimize health and safety concerns associated with volatile isocyanate exposure [1] [2] [3]. This low monomeric content is achieved through careful distillation processes during manufacturing [6].

Solubility and Thinnability Characteristics

The solubility profile of Bayer Desmodur N75 demonstrates selective compatibility with specific solvent classes, reflecting the polar nature of the biuret polyisocyanate structure [1] [7] [11]. The compound exhibits excellent solubility in esters, ketones, and aromatic hydrocarbons, while being insoluble in aliphatic hydrocarbons [1] [7].

Optimal thinning agents include ethyl acetate, butyl acetate, and PM acetate among the ester solvents, providing excellent compatibility and stability [1] [7]. Ketone solvents such as acetone, methyl ethyl ketone, methyl isobutyl ketone, and cyclohexanone offer good dilution properties with maintained solution stability [7] [11].

Aromatic hydrocarbons including toluene, xylene, and solvent naphtha 100 demonstrate good compatibility, though care must be taken to evaluate long-term storage stability of diluted solutions [7] [11]. The aromatic character of these solvents provides adequate solvating power for the biuret structure while maintaining reasonable volatility for application purposes [1].

Critical dilution parameters specify that the solids content should not be reduced below 40% to prevent turbidity and precipitation issues during storage [7] [11]. This limitation reflects the balance between solvation efficiency and thermodynamic stability of the polymer solution [1] [7].

The compound is incompatible with alcohols and amines, which react with the isocyanate functional groups, leading to unwanted side reactions and potential gel formation [1] [7]. This reactivity necessitates the use of polyurethane-grade solvents with moisture content below 0.05% to prevent hydrolysis reactions [7] [11].

Solids Content and Density Measurements

The non-volatile content of Bayer Desmodur N75 is precisely controlled at 75 ± 1%, determined using the standardized method M020-ISO 3251 involving heating 2.2 g samples for 120 minutes at 100°C [1] [2] [3]. This solids content represents the actual polyisocyanate resin concentration available for crosslinking reactions, making it a critical parameter for formulation calculations.

The density of Desmodur N75 at 20°C is approximately 1.07 g/ml, determined according to DIN EN ISO 2811 methodology [2] [3] [10]. This density value reflects the combined contribution of the biuret polyisocyanate resin and the solvent system, with the organic solvents (butyl acetate, xylene, or methoxypropylacetate) having densities lower than the polyisocyanate component [1] [2].

The specific gravity at 25°C is reported as 1.06 g/cm³ for the BA/X formulation, showing the expected temperature-dependent density decrease [1] [13]. This slight reduction with increasing temperature follows the normal thermal expansion behavior of organic liquids [1].

Weight per gallon calculations indicate 8.85 pounds per gallon at 25°C for the BA/X formulation, providing practical information for large-scale formulation and transportation calculations [1] [4]. These physical property measurements are essential for accurate material handling and process design in industrial applications.

Flash Point and Thermal Stability Parameters

The flash point of Bayer Desmodur N75 varies depending on the solvent system employed, reflecting the volatility characteristics of the different organic solvents used in each formulation [1] [2] [10]. The BA/X formulation exhibits a flash point of 33°C using the Setaflash method, while the MPA/X formulation shows a higher flash point of 38°C according to DIN 53 213/1 [1] [2].

The relatively low flash points are primarily determined by the solvent components rather than the polyisocyanate resin itself, with butyl acetate and xylene having flash points of approximately 22°C and 27°C respectively [1] [2]. The methoxypropylacetate solvent system provides slightly improved safety characteristics with its higher flash point [2] [7].

Thermal stability considerations indicate that storage at elevated temperatures results in increased color and viscosity due to thermal polymerization reactions [2] [3]. The recommended storage temperature range of 5-25°C (some specifications indicate 0-30°C) ensures product stability while preventing thermal degradation [2] [3] [7].

The compound demonstrates sensitivity to moisture, which can lead to hydrolysis of isocyanate groups and subsequent carbon dioxide evolution [1] [2]. This moisture sensitivity necessitates storage in sealed containers with desiccant protection and use of dry solvents for dilution purposes [2] [7].

Equivalent Weight and Stoichiometric Considerations

The equivalent weight of Bayer Desmodur N75 is calculated to be approximately 255 g/eq, based on the fundamental relationship between NCO content and reactive functionality [1] [2] [3] [14]. This value represents the weight of material required to provide one equivalent of isocyanate functionality for stoichiometric reactions with hydroxyl-functional co-reactants.

The equivalent weight calculation follows the standard formula: Equivalent Weight = (42 × 100) / NCO%, where 42 represents the molecular weight of the NCO group and the NCO content is expressed as a percentage [14] [8] [9]. For Desmodur N75 with 16.5% NCO content, this yields: (42 × 100) / 16.5 = 254.5 g/eq, which rounds to the reported value of 255 g/eq [1] [2].

Stoichiometric formulation calculations utilize this equivalent weight to determine the precise ratio of Desmodur N75 to polyol co-reactants for achieving desired crosslink densities [14] [15]. The typical stoichiometric ratio (NCO:OH = 1:1) requires equal equivalents of isocyanate and hydroxyl functionality, though practical formulations often employ slight excess of isocyanate (indices of 1.05-1.10) to ensure complete hydroxyl consumption [14] [15].

The biuret structure of Desmodur N75 provides an average functionality of approximately 3.8, calculated from the ratio of NCO content to equivalent weight [6]. This functionality level enables the formation of highly crosslinked networks with excellent mechanical properties while maintaining processability during application [5] [6].

Dates

Last modified: 07-20-2023

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